2-(Aminomethyl)pyrimidin-4(3H)-one

Description

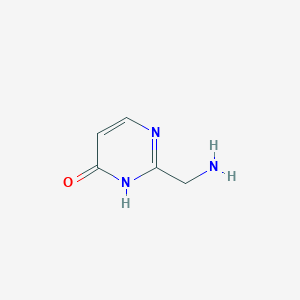

2-(Aminomethyl)pyrimidin-4(3H)-one is a heterocyclic organic compound that features a pyrimidine ring with an aminomethyl group at the 2-position and a keto group at the 4-position

Properties

IUPAC Name |

2-(aminomethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-3-4-7-2-1-5(9)8-4/h1-2H,3,6H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYALPOBJGYTEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296893 | |

| Record name | 2-(Aminomethyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944902-47-0 | |

| Record name | 2-(Aminomethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944902-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Aminomethyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with formaldehyde and a suitable amine source under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance the reaction efficiency and yield. The choice of solvents, temperature control, and purification techniques are critical factors in optimizing the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Anti-inflammatory and Cardiovascular Applications

Research indicates that derivatives of pyrimidin-4(3H)-one, including 2-(aminomethyl)pyrimidin-4(3H)-one, exhibit significant anti-inflammatory properties. These compounds have been shown to modulate liver X receptors (LXR), which play a crucial role in lipid metabolism and inflammation regulation. Their pharmacological potential includes treatment for arteriosclerosis, diabetes-related complications, and other inflammatory diseases such as rheumatoid arthritis and psoriasis .

Table 1: Pharmacological Activities of Pyrimidin-4(3H)-one Derivatives

Antimicrobial Properties

Recent studies have demonstrated that compounds derived from the pyrimidin-4(3H)-one framework exhibit antimicrobial activity against various bacterial strains and fungi. For example, arylidene hydrazinyl derivatives of pyrido[2,3-d]pyrimidin-4-one showed promising results against gram-positive and gram-negative bacteria as well as fungal strains like Candida albicans. . The presence of electron-donating groups at specific positions significantly enhances their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Pyrido[2,3-d]pyrimidin-4-one Derivatives

| Compound | Target Organisms | Activity Level |

|---|---|---|

| Compound 6a | Staphylococcus aureus, E. coli | High |

| Compound 6b | Bacillus cereus, Salmonella typhi | Moderate |

| Compound 12 | Candida albicans | High |

Anti-cancer Activity

The anti-proliferative properties of this compound derivatives have been investigated in various cancer models. Notably, thieno[2,3-d]pyrimidine derivatives have shown significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds can inhibit cell proliferation at the G1 phase of the cell cycle, making them potential candidates for further development as anticancer agents .

Table 3: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound 2 | MCF-7 | 52.56 |

| Compound 4 | MDA-MB-231 | 62.86 |

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the keto group may participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Aminopyrimidine: Lacks the aminomethyl group and has different reactivity and applications.

4-Hydroxypyrimidine: Contains a hydroxyl group instead of a keto group, leading to different chemical properties.

2-(Hydroxymethyl)pyrimidin-4(3H)-one: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.

Uniqueness

2-(Aminomethyl)pyrimidin-4(3H)-one is unique due to the presence of both the aminomethyl and keto groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and interact with biological targets makes it a valuable compound in multiple fields of research.

Biological Activity

2-(Aminomethyl)pyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an amino group and a pyrimidinone structure, which are pivotal in modulating various biological pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C6H8N4O. Its structure includes a pyrimidine ring with an amino group at the 2-position and a carbonyl group at the 4-position, contributing to its reactivity and biological profile.

Anticancer Activity

Research has indicated that derivatives of pyrimidinones, including this compound, exhibit significant anticancer properties. A study focusing on related compounds demonstrated that modifications to the pyrimidinone scaffold could lead to potent inhibitors of cancer cell proliferation. For instance, certain derivatives showed IC50 values as low as 0.045 μM against MCF-7 breast cancer cells, indicating strong cytotoxic effects .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 0.045 |

| Thienopyrimidine 3 | MCF-7 | 0.045 |

| Thienopyrimidine 4 | MDA-MB-231 | 0.11 |

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of specific enzymes involved in cancer progression. For example, derivatives have been identified as selective inhibitors of JmjC histone demethylases, which play a critical role in epigenetic regulation and cancer biology. These compounds demonstrated high binding affinity and selectivity towards KDM4A and KDM5 demethylases, which are implicated in various cancers .

The mechanism through which this compound exerts its biological effects is largely attributed to its ability to interact with specific molecular targets within cells. The amino group enhances hydrogen bonding capabilities, facilitating interactions with enzyme active sites or receptor binding sites. This interaction can lead to inhibition of enzymatic activity or modulation of signaling pathways relevant to cell growth and survival.

Study on Anticancer Properties

In a recent study evaluating the anticancer activity of thienopyrimidine derivatives, it was found that certain modifications to the pyrimidine structure significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted that compounds with similar structural motifs to this compound displayed promising results, suggesting a potential pathway for developing new anticancer agents .

Pharmacokinetics and Bioavailability

Another aspect explored was the pharmacokinetic profile of related compounds. Research indicated that modifications could improve cellular permeability and bioavailability, which are crucial for effective drug design. For example, compounds with higher lipophilicity were shown to have better absorption rates across cellular membranes .

Q & A

Q. What are the common synthetic routes for 2-(Aminomethyl)pyrimidin-4(3H)-one?

The synthesis typically involves multi-step protocols, including cyclization and oxidation. For example:

- Step 1 : Start with nicotinamide derivatives (e.g., 2-amino-4,6-dimethyl nicotinamide) and aryl aldehydes to form dihydropyrimidinone intermediates via condensation .

- Step 2 : Oxidize dihydropyrimidinones using agents like MnO₂ or H₂O₂ to yield the pyrimidinone scaffold .

- Step 3 : Introduce the aminomethyl group via reductive amination or nucleophilic substitution, using reagents like NH₃/MeOH under controlled pH .

Key Considerations : Monitor reaction progress via TLC and purify intermediates via flash chromatography (cyclohexane/ethanol gradients) .

Q. How is this compound characterized spectroscopically?

- 1H/13C NMR : Look for signals corresponding to the pyrimidinone ring (δ ~8.0–8.5 ppm for aromatic protons) and aminomethyl group (δ ~3.5–4.0 ppm for –CH₂–NH₂) .

- HRMS : Confirm molecular weight with <2 ppm error (e.g., [M+H]+ calculated for C₅H₈N₃O: 126.0661; observed: 126.0663) .

- FTIR : Validate carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and N–H stretches at ~3300–3500 cm⁻¹ .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions be optimized for derivatives of this compound?

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura couplings with aryl boronic acids .

- Conditions : Optimize solvent (DMF or THF), temperature (80–100°C), and base (K₂CO₃) to improve yields (e.g., 23–82% for ethynyl derivatives) .

- Monitoring : Track byproduct formation via LC-MS and adjust ligand ratios (e.g., XPhos) to suppress homocoupling .

Q. How do tautomeric forms of this compound influence structural characterization?

- Tautomer Analysis : Co-crystallization studies (e.g., with water) reveal equilibrium between 4(3H)-one and 2(1H)-one forms. X-ray diffraction confirms hydrogen-bonding networks stabilizing specific tautomers .

- Solution-State NMR : Use DMSO-d₆ to observe dynamic interconversion; low-temperature NMR (<–40°C) can "freeze" tautomers for individual peak assignment .

Q. What strategies address regioselective functionalization challenges in pyrimidinone derivatives?

- Directing Groups : Install –NH₂ or –OMe groups to guide electrophilic substitution at C5 or C6 positions .

- Microwave-Assisted Synthesis : Enhance selectivity for 1,2,3-triazole hybrids (e.g., 75–82% yields for triazolyl-thienopyrimidinones) by reducing side reactions .

- Computational Modeling : Use DFT to predict reactive sites (e.g., Fukui indices for electrophilicity) .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported biological activity data for pyrimidinone derivatives?

- Reproducibility Checks : Validate assay conditions (e.g., cell lines, IC₅₀ protocols) against literature benchmarks .

- Metabolite Profiling : Use LC-HRMS to identify hydrolyzed byproducts (e.g., ring-opened amides) that may skew activity results .

- Control Experiments : Compare with reference standards (e.g., 5-fluorocytosine) to isolate scaffold-specific effects .

Q. What are the pitfalls in interpreting crystallographic data for pyrimidinone co-crystals?

- Disorder Modeling : Address overlapping electron densities (e.g., water molecules in asymmetric units) using SHELXL refinement .

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) to avoid misassigning tautomeric hydrogen positions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.